1-cyclobutyl-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-cyclobutyl-3-methyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C8H13N3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclobutyl-3-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction proceeds under mild conditions and yields the pyrazole skeleton in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and consistent quality. These processes often utilize advanced techniques such as catalytic protodeboronation and hydromethylation .
Chemical Reactions Analysis
Types of Reactions
1-cyclobutyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-cyclobutyl-3-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-cyclobutyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-cyclobutyl-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 3-amino-1-methyl-1H-pyrazole
- 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
1-cyclobutyl-3-methyl-1H-pyrazol-4-amine is unique due to its specific structural features, such as the cyclobutyl and methyl groups attached to the pyrazole ring. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-cyclobutyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H13N3/c1-6-8(9)5-11(10-6)7-3-2-4-7/h5,7H,2-4,9H2,1H3 |
InChI Key |
LTJRZEJKFBNJAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)C2CCC2 |
Origin of Product |
United States |
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